N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic acetamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methyl group to an oxoacetamide scaffold, which is further substituted with a 2-methylindol-3-yl group. This compound’s structural complexity arises from the fusion of a benzodioxin ring (a bicyclic ether system) and a 2-methylindole group, both of which are pharmacologically relevant motifs.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-18(14-6-2-3-7-15(14)22-12)19(23)20(24)21-10-13-11-25-16-8-4-5-9-17(16)26-13/h2-9,13,22H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGMUEBQCCOBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 318.36 g/mol. The structural features include a dihydrobenzo[b][1,4]dioxin moiety and an indole derivative, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This activity is significant for preventing cellular damage related to various diseases.
- Antitumor Effects : In vitro studies indicate that the compound may induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiviral Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) at concentrations as low as 100 mg/L. The results indicated that these compounds can effectively inhibit viral replication in vivo .
- Anticancer Properties : Another investigation focused on the compound's effects on various cancer cell lines. The results demonstrated that it could significantly reduce cell viability in breast and prostate cancer cells through apoptosis induction mechanisms .
Data Table
Here is a summary of key findings related to the biological activity of the compound:
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a series of chemical reactions involving 2,3-dihydrobenzo[b][1,4]dioxin derivatives and indole-based compounds. The general synthesis pathway involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with acetamide precursors under controlled conditions to yield the target compound. The molecular structure is characterized by a unique combination of a dioxin moiety and an indole structure, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines, including those associated with breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in malignant cells .
- Mechanism-Based Approaches : Research indicates that these compounds may act through mechanism-based approaches targeting specific pathways involved in cancer cell survival and proliferation. For example, they may interact with key proteins involved in tumor growth or induce oxidative stress within cancer cells .
Enzyme Inhibition
Another area of application is the inhibition of specific enzymes that are crucial for disease progression:
- Acetylcholinesterase Inhibition : Compounds derived from dioxins have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. This inhibition could potentially lead to therapeutic effects in managing symptoms associated with cognitive decline .
Therapeutic Potential in Diabetes Management
The compound has also been assessed for its potential use in managing Type 2 diabetes mellitus (T2DM):
- α-Glucosidase Inhibition : Similar compounds have been screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound can help regulate blood sugar levels post-meal and thus contribute to diabetes management strategies .
Case Studies and Research Findings
Several studies have documented the biological activities of derivatives of this compound:
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated significant anticancer activity against breast cancer cell lines | Potential anticancer agent |
| Study 2 | Showed inhibition of acetylcholinesterase activity | Alzheimer's disease treatment |
| Study 3 | Evaluated for α-glucosidase inhibition leading to reduced postprandial glucose levels | Diabetes management |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural variations, synthetic pathways, and reported biological activities are highlighted.
Substituent Effects on the Indole Core
- Target Compound vs. Adamantane-Substituted Indole Derivatives The adamantane-substituted analog, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (), replaces the 2-methyl group with a bulky adamantane moiety. This substitution significantly increases lipophilicity (clogP: ~6.5 vs. Adamantane derivatives are known for antiviral and neuroprotective activities, whereas the 2-methyl group in the target compound may favor metabolic stability due to reduced steric hindrance .
Comparison with 2-Oxoindoline Derivatives
lists multiple 2-oxoindoline-based acetamides (e.g., compounds 2, 15, and IK). These derivatives lack the benzodioxin system but retain the oxoacetamide-indole scaffold. For instance, compound 2-T (2-hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-[4–6]triazol-4-yl-acetamide) introduces a triazole ring, enhancing hydrogen-bonding capacity. Such modifications often improve solubility but may reduce membrane permeability compared to the benzodioxin-containing target compound .
Heterocyclic Modifications
Benzodioxin vs. Oxadiazole Systems
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () replace the benzodioxin with a 1,3,4-oxadiazole ring. Oxadiazole derivatives exhibit strong π-π stacking interactions and are often employed in antimicrobial or anticonvulsant agents. However, the benzodioxin in the target compound provides greater conformational rigidity, which may enhance target selectivity .- Pyrimidoindole vs. Simple Indole Systems The pyrimido[5,4-b]indole-containing analog () introduces an additional nitrogen-rich heterocycle fused to the indole. This modification increases molecular weight (~430 g/mol vs. Such derivatives are often explored for antitumor activity .
Functional Group Variations
- Hydrazine-Carbothioamide vs. Oxoacetamide (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazine-carbothioamide () replaces the oxoacetamide group with a hydrazine-carbothioamide linker. The thioamide group introduces sulfur-mediated hydrophobic interactions and redox activity, which may enhance metal-binding capacity (e.g., for antifungal applications). However, the oxoacetamide in the target compound offers greater metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
